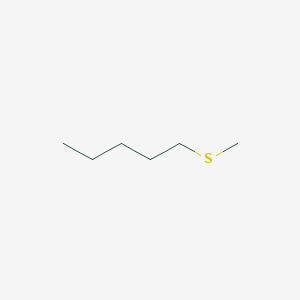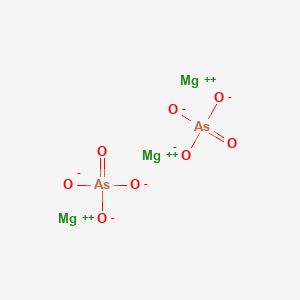
Amyl methyl sulfide
Übersicht
Beschreibung
Amyl methyl sulfide is an aliphatic sulfide . It is a natural product found in Brassica napus . It has a sulfurous type odor .
Molecular Structure Analysis
The molecular formula of Amyl methyl sulfide is C6H14S . Its molecular weight is 118.24 g/mol . The InChIKey, a unique identifier for chemical substances, for Amyl methyl sulfide is FOJGPFUFFHWGFQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving Amyl methyl sulfide are not detailed in the available resources, sulfides are known to participate in various chemical reactions. For instance, sulfides can undergo selective sulfidation, a process that involves the reaction of a metal compound with a sulfide to form a new compound .
Physical And Chemical Properties Analysis
Amyl methyl sulfide is a liquid at 20 degrees Celsius . It has a molecular weight of 118.24 g/mol . The compound has a computed XLogP3-AA value of 2.7, which is a measure of its lipophilicity . It has no hydrogen bond donor count and has one hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of Amyl methyl sulfide are both 118.08162162 g/mol .
Wissenschaftliche Forschungsanwendungen
Cytoprotection and Neuroprotection
- Amyl methyl sulfide, as part of hydrogen sulfide (H2S) compounds, has been studied for its protective effects against oxidative stress in neurons. H2S has shown to protect PC12 cells, a rat cell line derived from pheochromocytoma, against cytotoxicity and apoptosis induced by oxidative stress, suggesting potential therapeutic approaches for neurodegenerative diseases like Parkinson's disease (Yin et al., 2009).
Environmental and Microbial Processes
- Studies on sulfide compounds, including amyl methyl sulfide, have focused on their role in environmental processes. Research on the influence of sulfide on mercury methylation by sulfate-reducing bacteria like Desulfobulbus propionicus reveals the complex interaction between sulfide concentration and mercury bioavailability, impacting environmental mercury cycling (Benoit et al., 2001).
Chemical and Industrial Applications
- Amyl methyl sulfide compounds are significant in chemical processes. The study of ethyl methyl sulfide, a related compound, under pyrolysis and oxidation conditions, provides insights into chemical warfare agent destruction and industrial chemical processing (Zheng et al., 2011).
- The synthesis of tert-amyl methyl ether (TAME) using modified activated carbon catalysts showcases the application of sulfide compounds in producing ether antiknock substances, highlighting their role in the fuel industry (Rechnia et al., 2015).
Agricultural Implications
- Research on the effects of sulfur, including sulfide compounds, on crops like barley, has shown that sulfur applications can significantly impact yield and quality, underscoring the importance of sulfides in agricultural practices (Zhao et al., 2006).
Analytical and Measurement Techniques
- Amyl methyl sulfide and related compounds have been utilized in developing analytical methods, such as the determination of aqueous hydrogen sulfide using the methylene blue method, demonstrating their significance in analytical chemistry (Reese et al., 2011).
Safety and Hazards
Amyl methyl sulfide is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided .
Wirkmechanismus
Target of Action
Amyl methyl sulfide, with the molecular formula C6H14S , is a chemical compound used in various industrial applications . It’s important to note that the compound’s targets can vary depending on its concentration, the biological system in which it is present, and the specific environmental conditions.
Mode of Action
For instance, some sulfur compounds can bind to certain enzymes or proteins, altering their function
Biochemical Pathways
Sulfur-containing compounds can participate in various biochemical processes, such as the synthesis of amino acids and proteins . .
Action Environment
The action, efficacy, and stability of amyl methyl sulfide can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . Additionally, the compound’s effects may also be influenced by the specific biological environment in which it is present.
Eigenschaften
IUPAC Name |
1-methylsulfanylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJGPFUFFHWGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169762 | |
| Record name | Pentane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyl methyl sulfide | |
CAS RN |
1741-83-9 | |
| Record name | Pentane, 1-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiaheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amyl Methyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















